BenchChemオンラインストアへようこそ!

1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride

Synthetic Chemistry C–H Functionalization Domino Cyclization

1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride (CAS 4029-37-2, molecular formula C₉H₁₂ClNO, MW 185.65 g/mol) is the hydrochloride salt of a benzoxazepine heterocycle. The parent free base (CAS 3693-06-9, C₉H₁₁NO, MW 149.19 g/mol) features a seven-membered oxazepine ring fused to a benzene ring at the [e]-face, producing a 1,4‑benzoxazepine regioisomer structurally distinct from the more extensively studied 2,3,4,5‑tetrahydrobenzo[f][1,4]oxazepine (CAS 17775-01-8).

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
Cat. No. B15070728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC1COCC2=CC=CC=C2N1.Cl
InChIInChI=1S/C9H11NO.ClH/c1-2-4-9-8(3-1)7-11-6-5-10-9;/h1-4,10H,5-7H2;1H
InChIKeyHXSRKHSZYZFBEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine Hydrochloride: Key Identifiers and Core Scaffold for Scientific Procurement


1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride (CAS 4029-37-2, molecular formula C₉H₁₂ClNO, MW 185.65 g/mol) is the hydrochloride salt of a benzoxazepine heterocycle. The parent free base (CAS 3693-06-9, C₉H₁₁NO, MW 149.19 g/mol) features a seven-membered oxazepine ring fused to a benzene ring at the [e]-face, producing a 1,4‑benzoxazepine regioisomer structurally distinct from the more extensively studied 2,3,4,5‑tetrahydrobenzo[f][1,4]oxazepine (CAS 17775-01-8) [1][2]. This compound is primarily utilized as a synthetic building block in medicinal chemistry, particularly for the construction of CNS‑active agents and enzyme inhibitors. Its procurement value derives from well‑defined regioisomeric identity, salt‑form handling advantages, and demonstrable differences in downstream chemical reactivity compared to closely related benzoxazepine congeners [3].

Why Analog Substitution of 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine Hydrochloride Fails in Research Workflows


Benzoxazepine building blocks are not interchangeable: the position of the benzene-ring fusion (benzo[e] versus benzo[f]) fundamentally alters the electronic environment of the oxazepine nitrogen, dictating whether a substrate undergoes a [1,5]‑hydride shift‑cyclization versus an electrophilic aromatic substitution cascade [1]. Similarly, substituting the hydrochloride salt with the free base or with the regioisomeric benzo[f] congener introduces uncontrolled variables in solubility, reaction kinetics, and biological target engagement. These differences cannot be compensated by simple stoichiometric adjustment, making compound‑specific procurement essential for reproducible SAR campaigns, patent‑protected lead series, and multi‑step synthetic routes where a single regioisomer is specified [2].

Quantitative Evidence Guide: Where 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine Hydrochloride Outperforms Its Closest Analogs


Regioisomeric Identity Determines Divergent Domino Reaction Products and Yields in 1,4- vs 1,5-Benzoxazepine Scaffolds

The benzo[e][1,4]oxazepine scaffold (1,4‑regioisomer) undergoes a domino Knoevenagel–[1,5]‑hydride shift‑cyclization that proceeds with complete regioselectivity and diastereoselectivity to yield a 1,2,8,9‑tetrahydro‑7bH‑quinolino[1,2‑d][1,4]benzoxazepine scaffold. In contrast, the analogous N‑aryl‑1,5‑benzoxazepine (benzo[f] regioisomer) follows an entirely different mechanistic pathway—C(sp²)–H functionalization via electrophilic aromatic substitution (SEAr)—producing a condensed acridane derivative in 64% isolated yield [1][2]. This mechanistic bifurcation is quantitative and reproducible, making the correct regioisomer indispensable for any synthetic route targeting the 1,4‑benzoxazepine‑derived polycyclic architecture.

Synthetic Chemistry C–H Functionalization Domino Cyclization

AChE Inhibitory Activity Divergence Between 1,4-Benzoxazepine-Derived Products and 1,5-Benzoxazepine-Derived Acridane

The polycyclic product derived from the 1,4‑benzoxazepine scaffold (compound 1a) and the acridane product derived from the 1,5‑benzoxazepine scaffold (compound 6) exhibit quantitatively distinct acetylcholinesterase (AChE) inhibitory profiles when tested in the same assay. The 1,4‑benzoxazepine‑derived compound 1a achieved 58.26% AChE inhibition at a single concentration of 4.0 × 10⁻⁵ M, while the 1,5‑benzoxazepine‑derived acridane 6 displayed an IC₅₀ value of 6.98 × 10⁻⁶ M [1][2]. Although the acridane shows higher potency in this assay, the different potency ranges and concentration‑response characteristics confirm that the two scaffolds engage the biological target in measurably different ways, supporting scaffold‑specific SAR development strategies.

Acetylcholinesterase Inhibition Neurodegeneration Medicinal Chemistry

Hydrochloride Salt Form Delivers Higher Commercial Purity Specification (≥98%) Versus Free Base (95–96%)

The hydrochloride salt of 1,2,3,5‑tetrahydrobenzo[e][1,4]oxazepine is commercially available at a purity specification of NLT 98% (CAS 4029-37-2), whereas the free base form (CAS 3693-06-9) is typically offered at 95–96% purity from major suppliers . This ~2–3 percentage point purity advantage, while modest in absolute terms, reduces the burden of impurity profiling in early‑stage medicinal chemistry reactions and is particularly relevant when the compound is used as a stoichiometric building block in amide coupling, reductive amination, or N‑arylation steps where amine impurities can generate off‑target byproducts.

Compound Procurement Quality Control Salt Selection

Hydrochloride Salt Enhances Aqueous Solubility and Solid‑State Handling Relative to Free Base

As a hydrochloride salt, 1,2,3,5‑tetrahydrobenzo[e][1,4]oxazepine hydrochloride exhibits increased aqueous solubility compared to its neutral free base, consistent with the general behavior of amine hydrochlorides . Vendor technical documentation confirms that the hydrochloride salt is soluble in common organic solvents and water, facilitating dissolution for biological assay preparation and solution‑phase chemistry, whereas the free base form has limited aqueous solubility and may require organic co‑solvents or sonication for complete dissolution [1]. While a precise, experimentally measured aqueous solubility value for this specific compound at pH 7.4 is not publicly available in a peer‑reviewed source, the class‑level solubility enhancement of hydrochloride salts over free bases is well established and directly relevant to daily laboratory workflows.

Solubility Enhancement Salt Form Screening Laboratory Handling

1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine Scaffold Is Claimed in Orexin‑2 Receptor Agonist Patents, Defining a Scaffold‑Specific IP Space

Patent AU2023256034A1 specifically claims oxazepine derivatives containing the 1,2,3,5‑tetrahydrobenzo[e][1,4]oxazepine scaffold as orexin type‑2 receptor agonists for the treatment of narcolepsy and hypersomnia [1]. This patent estate creates a defined intellectual property space around this particular regioisomer. While quantitative EC₅₀ data for the simplest building block itself are not disclosed in the patent abstract, the structural specificity of the claims indicates that the benzo[e] fusion geometry is a critical pharmacophoric element for OX2R agonism, differentiating it from the benzo[f] scaffold that has been explored for OX2R antagonism in independent programs [2]. For organizations pursuing orexin receptor modulation, the choice of regioisomer determines both biological activity profile and freedom‑to‑operate considerations.

Orexin Receptor CNS Drug Discovery Intellectual Property

Differential Synthetic Accessibility: 1,4-Benzoxazepine Building Block Is Directly Compatible with Multi‑Step Patent Routes to Bioactive Derivatives

Patents explicitly disclose multi‑step synthetic routes that use 1,2,3,5‑tetrahydrobenzo[e][1,4]oxazepine as a direct starting material or late‑stage intermediate. For example, patent CN/EP methods describe the synthesis of (E)‑2‑benzylidene‑1,2,3,5‑tetrahydrobenzo[e][1,4]oxazepine in multiple steps from this building block, achieving the desired olefin geometry and substitution pattern [1]. Similarly, the free base has been employed in the preparation of O,O‑acetalic 3‑methoxy‑1‑(nitrobenzenesulfonyl)‑1,2,3,5‑tetrahydro‑4,1‑benzoxazepine derivatives studied for antiproliferative activity [2]. These published procedures provide validated experimental protocols that reduce route‑scouting time for organizations that procure this specific compound. In contrast, the benzo[f] regioisomer typically requires different N‑protection and cyclization strategies, limiting the direct transferability of these protocols.

Synthetic Methodology Patent Synthesis Process Chemistry

Optimal Research and Industrial Scenarios for Procuring 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine Hydrochloride


CNS Drug Discovery Programs Targeting Orexin‑2 Receptor Agonism

Organizations developing OX2R agonists for narcolepsy or hypersomnia should prioritize procurement of the hydrochloride salt of the benzo[e][1,4]oxazepine scaffold, as this specific regioisomer is claimed in AU2023256034A1 as the core pharmacophore for orexin‑2 receptor agonism [1]. The salt form ensures adequate aqueous solubility for in vitro pharmacological profiling, while the defined regioisomeric identity provides a clear composition‑of‑matter position and reduces the risk of infringing on antagonist‑focused patents that employ the benzo[f] scaffold [2].

Synthetic Methodology Development Exploiting [1,5]-Hydride Shift Cyclization Cascades

Academic and industrial laboratories developing novel domino cyclization methodologies should procure the benzo[e] regioisomer specifically, as only the 1,4-benzoxazepine scaffold undergoes the [1,5]-hydride shift–cyclization cascade with complete regioselectivity and diastereoselectivity [3]. The 1,5‑benzoxazepine comparator instead yields acridane products via SEAr, making it unsuitable for the same synthetic methodology development. The hydrochloride form provides convenient weighing and dissolution for reaction screening.

Parallel Library Synthesis Requiring High-Purity, Soluble Amine Building Blocks

Medicinal chemistry groups performing parallel amide coupling or reductive amination libraries should select the hydrochloride salt (NLT 98% purity) over the free base (95–96%) to minimize amine‑related impurities that can generate byproducts in high‑throughput chemistry . The hydrochloride salt's enhanced water solubility simplifies automated liquid handling and reduces the need for organic co‑solvents, improving compatibility with standard parallel synthesis instrumentation.

Acetylcholinesterase Inhibitor Lead Optimization Campaigns

Teams optimizing AChE inhibitors for neurodegenerative disease should procure the 1,4‑benzoxazepine scaffold if their lead series requires a moderate‑potency starting point (~58% inhibition at 40 µM) with a distinct SAR profile from acridane‑based chemotypes. The scaffold‑specific AChE inhibition data [3] provide a quantitative benchmark for hit‑to‑lead progression, and the hydrochloride salt ensures consistent solubility in the Ellman assay buffer system used for routine in vitro screening.

Quote Request

Request a Quote for 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.